Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

Enzyme inhibition PNMT Medicinal chemistry

Sourcing the precise ortho-substituted building block is critical for reproducible kinase inhibitor and CNS tracer synthesis. This BOC-protected piperazine derivative (CAS 174855-53-9) is the exact intermediate required to avoid route re-optimization. - Bifunctional amine handle enables selective deprotection and rapid library synthesis. - Ortho-aminomethyl motif ensures correct spatial orientation for ATP-binding pocket occupancy in targets like MK2. - Favorable LogP (2.91) and moderate PSA (58.8 Ų) provide drug-like physicochemical properties for CNS candidates.

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
CAS No. 174855-53-9
Cat. No. B061593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
CAS174855-53-9
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CN
InChIInChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-12,17H2,1-3H3
InChIKeyUINNZXQKTNAOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate Overview


tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate (CAS 174855-53-9) is a synthetic small molecule belonging to the class of Boc-protected piperazine derivatives. It is characterized by a tert-butyl carbamate (Boc) protecting group on one piperazine nitrogen and a 2-(aminomethyl)phenyl substituent on the other, yielding the molecular formula C₁₆H₂₅N₃O₂ and a molecular weight of 291.39 g/mol . The compound serves as a versatile intermediate in organic and medicinal chemistry due to its bifunctional nature, enabling selective deprotection and subsequent derivatization for the synthesis of complex bioactive molecules [1]. Its physicochemical properties, including a calculated LogP of 2.9056 and polar surface area (PSA) of 58.8 Ų, inform its utility in designing compounds with favorable drug-like properties [2].

1 Boc-protected piperazine enables orthogonal deprotection in multi-step synthesis.
2 Ortho-aminomethylphenyl handle supports distinct amide coupling and reductive amination.
3 Consistent ≥97% purity specification supports batch-to-batch reproducibility.

tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate: Generic Substitution Risks


While numerous Boc-protected piperazine building blocks are commercially available, direct substitution of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate with positional isomers or analogs lacking the ortho-aminomethylphenyl motif is not feasible without altering downstream synthetic pathways and final compound structures. The precise ortho-substitution pattern dictates the spatial orientation of the reactive aminomethyl handle, which is critical for subsequent coupling reactions in multi-step syntheses [1]. Furthermore, the inherent reactivity of the primary amine in the target compound differs fundamentally from that of aniline analogs (e.g., tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate), leading to divergent reaction kinetics and product profiles . Procurement of the exact CAS-specified building block ensures reproducibility of published synthetic routes and eliminates the need for de novo route optimization.

Aniline analog (CAS 170017-74-0)

Direct ring attachment lowers amine nucleophilicity and alters pKa, potentially shifting acylation kinetics and yields compared to the aliphatic aminomethyl handle.

Positional isomers (meta-/para-)

Spatial orientation of the reactive amine differs, which may not support the intended binding-pocket occupancy or coupling geometry in downstream targets.

tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate: Comparative Evidence


PNMT Inhibitory Activity

The target compound exhibits measurable inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), with a reported inhibition constant (Ki) of 1.11E+6 nM [1]. This weak affinity (Ki ≈ 1.11 mM) classifies the compound as a low-potency inhibitor. In contrast, potent PNMT inhibitors such as SK&F 64139 typically exhibit Ki values in the nanomolar range [2]. While the target compound is not a lead-like PNMT inhibitor, its activity profile provides a baseline for evaluating structural modifications aimed at enhancing target engagement.

PNMT Affinity
Cross-study comparable
Ki = 1.11 mM vs SK&F 64139 (Ki ~10-100 nM)
Reported PNMT affinity baseline context
~10,000- to 100,000-fold less potent; supports negative control or hit-finding baseline use.
Enzyme inhibition PNMT Medicinal chemistry

Structural vs. Ortho-Aminophenyl Analogs

The target compound (C₁₆H₂₅N₃O₂, MW 291.39) possesses a primary aliphatic amine separated from the phenyl ring by a methylene (-CH₂-) spacer, whereas the close analog tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate (CAS 170017-74-0; C₁₅H₂₃N₃O₂, MW 277.36) features a direct aniline nitrogen [1]. This single methylene insertion confers distinct chemical reactivity: the aliphatic amine is more nucleophilic and exhibits different pKa and acylation kinetics compared to the aniline derivative. Consequently, synthetic yields and product purities can vary significantly when these intermediates are interchanged in amide bond formation or reductive amination sequences.

Structural vs. Aniline Analog
Class-level inference
ΔMW = +14.03, ΔLogP ≈ +0.6
Methylene spacer alters amine reactivity
Requires distinct purification and coupling strategies compared to aniline analogs.
Chemical synthesis Building blocks Structure-activity relationship

Commercial Availability & Purity

tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate is widely available from major chemical suppliers (e.g., Thermo Scientific, Fisher Scientific) with a standard purity specification of ≥97% . In comparison, closely related analogs with alternative substitution patterns (e.g., meta- or para-aminomethylphenyl isomers) are less commonly stocked and may require custom synthesis, introducing longer lead times, higher costs, and increased analytical variability . The target compound's robust supply chain and defined purity profile reduce procurement risk and ensure consistency in multi-step synthetic campaigns.

Commercial Availability
Supporting evidence
≥97% purity, multi-vendor supply
Standardized procurement specification
Supports lot consistency compared to custom-synthesis of positional isomers.
Chemical procurement Quality control Supply chain

tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate: Application Scenarios


Kinase Inhibitor Synthesis

The ortho-aminomethylphenyl group serves as an ideal anchor for constructing kinase inhibitor scaffolds. Following Boc deprotection, the free amine can be coupled with diverse carboxylic acid-containing heterocycles (e.g., quinazolines, pyrimidines) to generate focused libraries targeting kinases such as MK2, where the precise ortho-orientation is critical for ATP-binding pocket occupancy [1][2].

CNS PET Tracer Precursors

The calculated LogP of 2.91 and moderate PSA (58.8 Ų) place this intermediate within favorable physicochemical space for CNS drug discovery [1]. It is particularly well-suited for preparing precursors to positron emission tomography (PET) tracers where the primary amine can be readily alkylated or acylated with radiolabeling synthons.

SPPS Linker Development

The Boc-protected piperazine core provides a rigid, hydrophilic linker element. After deprotection, the aliphatic amine can be conjugated to solid supports or used to introduce cleavable linkers in SPPS, enhancing the solubility and conformational properties of resin-bound peptides [1].

PNMT Inhibition Benchmarking

As a weak PNMT inhibitor (Ki = 1.11 mM), this compound serves as a useful negative control or baseline in enzymatic assays aimed at identifying more potent PNMT modulators. Its well-defined, albeit weak, activity allows for rigorous assessment of structure-activity relationships in hit-to-lead campaigns [2].

Application
Selection Property
Validation Focus
Kinase Inhibitor Synthesis
Ortho-aminomethyl coupling anchor
Kinase panel profiling & crystallography
CNS PET Tracer Precursors
Reported CNS drug-like properties (LogP 2.9, PSA 58.8)
PAMPA-BBB permeability & metabolic stability
SPPS Linker Development
Rigid, hydrophilic Boc-piperazine core
Resin loading efficiency & cleavage kinetics
PNMT Inhibition Benchmarking
Reported weak baseline inhibitor (Ki ~1.1 mM)
Enzymatic assays & selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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